molecular formula C11H8N2O4 B13762234 4-Nitro-2-pyrrol-1-ylbenzoic acid CAS No. 66940-03-2

4-Nitro-2-pyrrol-1-ylbenzoic acid

Cat. No.: B13762234
CAS No.: 66940-03-2
M. Wt: 232.19 g/mol
InChI Key: NNVIDGFTONEVTH-UHFFFAOYSA-N
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Description

Contextualization within the Chemistry of Nitrobenzoic Acids and Pyrrole (B145914) Derivatives

The properties of 4-Nitro-2-pyrrol-1-ylbenzoic acid are best understood by considering its constituent parts. Nitrobenzoic acids are derivatives of benzoic acid where a nitro group (-NO₂) is attached to the benzene (B151609) ring. fishersci.com These compounds are notably more acidic than benzoic acid itself. wikipedia.org The nitro group is a strong electron-withdrawing group, which influences the electronic properties of the aromatic ring and the acidity of the carboxylic acid function. There are three structural isomers: 2-nitrobenzoic acid, 3-nitrobenzoic acid, and 4-nitrobenzoic acid, each finding use as precursors in the synthesis of dyes and pharmaceuticals. wikipedia.orgnih.gov

Pyrrole is a five-membered aromatic heterocycle with the chemical formula C₄H₄NH. wikipedia.org Its aromaticity makes it reactive towards electrophiles, typically at the positions adjacent to the nitrogen atom (C2 or C5). wikipedia.org The pyrrole moiety is a fundamental component of many biologically significant molecules, including heme and various alkaloids. wikipedia.org The incorporation of a pyrrole ring into other molecular frameworks is a common strategy in medicinal chemistry to develop new bioactive compounds with potential antibacterial, antiviral, and anticancer properties. nih.govmdpi.com

Strategic Importance as a Synthetic Building Block for Advanced Organic Molecules

The strategic value of this compound lies in its capacity as a versatile synthetic intermediate. The presence of multiple reactive sites—the carboxylic acid group, the nitro group, and the pyrrole ring—allows for a wide range of chemical transformations.

The carboxylic acid group can be readily converted into esters, amides, or acid chlorides, providing a gateway to a large family of derivatives. researchgate.netglobalscientificjournal.com For example, related 4-pyrrol-1-yl benzoic acid hydrazides have been synthesized and subsequently used to construct more complex heterocyclic systems like 1,3,4-oxadiazoles and 1,2,4-triazoles, which are investigated for their biological activities. researchgate.net

The nitro group is also a key functional handle. It can be chemically reduced to an amino group (-NH₂), which in turn can undergo a host of reactions, such as diazotization or acylation. This transformation is fundamental in the synthesis of many pharmaceutical and materials science compounds. The resulting aminopyrrolylbenzoic acid would present a different set of properties and synthetic possibilities.

Furthermore, the pyrrole ring itself can be modified, although it is generally less reactive towards electrophilic substitution when N-substituted. Nevertheless, its presence is crucial for the molecular architecture and is often a key feature in the design of molecules targeting specific biological pathways. researchgate.net The synthesis of various pyrrole benzamide (B126) derivatives, for instance, has been explored to target enzymes like the enoyl-ACP reductase (InhA) from Mycobacterium tuberculosis. nih.gov

Overview of Current Research Trajectories in Pyrrole-Substituted Benzoic Acid Systems

Current research involving pyrrole-substituted benzoic acids is largely driven by the search for new biologically active molecules. nih.gov The combination of the pyrrole heterocycle with a benzoic acid scaffold has proven to be a fruitful strategy in medicinal chemistry. mdpi.com

Studies have demonstrated that derivatives of pyrrole-containing compounds exhibit significant potential as antibacterial and antitubercular agents. mdpi.comresearchgate.net For instance, research into 4-pyrrol-1-yl benzoic acid hydrazide analogues has identified compounds with promising activity against various Gram-positive and Gram-negative bacteria, as well as the Mycobacterium tuberculosis H37Rv strain. researchgate.net The strategic design of these molecules often aims to mimic or interact with biological targets more effectively than existing drugs.

Another area of active investigation is the development of anti-inflammatory agents. N-substituted pyrrole derivatives have been designed and synthesized to act as inhibitors of cyclooxygenase (COX-1 and COX-2) enzymes, which are key mediators of inflammation. nih.gov The modular nature of these synthetic pathways allows for systematic modifications to the core structure to optimize biological activity and selectivity. nih.gov The overarching goal of this research is to identify novel lead compounds that can be developed into new therapeutic agents to address pressing health issues like infectious diseases and inflammatory disorders. nih.gov

Chemical Compound Data

Below are tables detailing the properties of the primary compound discussed and a list of other chemical names mentioned in this article.

Table 1: Properties of this compound

Property Value
IUPAC Name 4-Nitro-2-(1H-pyrrol-1-yl)benzoic acid
CAS Number 66940-03-2 canbipharm.com
Molecular Formula C₁₁H₈N₂O₄
Molecular Weight 232.19 g/mol

| Appearance | Solid (form may vary) |

Table 2: Chemical Compounds Mentioned in this Article

Compound Name Molecular Formula
1,2,4-Triazole C₂H₃N₃
1,3,4-Oxadiazole C₂H₂N₂O
2-Nitrobenzoic acid C₇H₅NO₄
3-Nitrobenzoic acid C₇H₅NO₄
This compound C₁₁H₈N₂O₄
4-Nitrobenzoic acid C₇H₅NO₄
Benzoic acid C₇H₆O₂
Heme C₃₄H₃₂FeN₄O₄

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

66940-03-2

Molecular Formula

C11H8N2O4

Molecular Weight

232.19 g/mol

IUPAC Name

4-nitro-2-pyrrol-1-ylbenzoic acid

InChI

InChI=1S/C11H8N2O4/c14-11(15)9-4-3-8(13(16)17)7-10(9)12-5-1-2-6-12/h1-7H,(H,14,15)

InChI Key

NNVIDGFTONEVTH-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Nitro 2 Pyrrol 1 Ylbenzoic Acid and Its Analogues

Retrosynthetic Analysis and Key Precursors for 4-Nitro-2-pyrrol-1-ylbenzoic acid

A logical retrosynthetic analysis of this compound involves disconnecting the pyrrole (B145914) ring and the nitro group to identify key precursors. The most straightforward disconnection is the C-N bond between the benzoic acid and the pyrrole ring. This leads to a key intermediate, 2-amino-4-nitrobenzoic acid. This precursor already contains the required arrangement of the amino and nitro groups on the benzoic acid scaffold. The pyrrole ring can then be constructed from this primary amine.

Another key precursor is 2,5-dimethoxytetrahydrofuran, a common reagent used in the formation of pyrrole rings from primary amines. Therefore, the primary synthetic strategy involves the reaction of 2-amino-4-nitrobenzoic acid with a suitable 1,4-dicarbonyl equivalent.

PrecursorRole in Synthesis
2-Amino-4-nitrobenzoic acidProvides the benzoic acid backbone with the nitro group at the 4-position and an amino group at the 2-position for pyrrole ring formation.
1,4-Dicarbonyl compounds (or their equivalents)Reacts with the primary amine of 2-amino-4-nitrobenzoic acid to form the pyrrole ring.

Formation of the Pyrrole Ring System in Benzoic Acid Derivatives

The construction of the pyrrole ring onto the benzoic acid backbone is a critical step in the synthesis of the target molecule. Several classical and modern methods are available for this transformation.

Paal-Knorr Condensation and its Variants

The Paal-Knorr synthesis is a widely used method for the formation of pyrroles, involving the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). organic-chemistry.orgwikipedia.org The reaction is typically acid-catalyzed and proceeds through the formation of a di-imine intermediate which then cyclizes and dehydrates to form the aromatic pyrrole ring. alfa-chemistry.com

For the synthesis of this compound, 2-amino-4-nitrobenzoic acid serves as the primary amine. The choice of the 1,4-dicarbonyl compound determines the substituents on the resulting pyrrole ring. For the unsubstituted pyrrole, 2,5-hexanedione (B30556) is a suitable reagent. The reaction can be carried out under neutral or weakly acidic conditions, as strongly acidic conditions (pH < 3) can favor the formation of furan (B31954) byproducts. organic-chemistry.org

Variants of the Paal-Knorr Synthesis:

Clauson-Kaas Synthesis: This variant utilizes 2,5-dialkoxytetrahydrofurans as precursors to the 1,4-dicarbonyl compound. nih.govbeilstein-journals.org The reaction is acid-catalyzed and is particularly useful for synthesizing N-substituted pyrroles from various primary amines, including aromatic and aliphatic amines. nih.gov The synthesis of N-substituted pyrroles from aminophenol hydrochlorides has also been reported using this method. beilstein-journals.org

Hantzsch Pyrrole Synthesis: This method involves the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone. wikipedia.orgquimicaorganica.org This multicomponent reaction provides access to a wide range of substituted pyrroles. taylorandfrancis.com Mechanistically, it is believed to proceed through the formation of an enamine intermediate. wikipedia.org

ReactionKey ReactantsConditionsNotes
Paal-Knorr Synthesis 1,4-Dicarbonyl compound, Primary amineNeutral or weakly acidicAvoids strongly acidic conditions to prevent furan formation. organic-chemistry.org
Clauson-Kaas Synthesis 2,5-Dialkoxytetrahydrofuran, Primary amineAcid-catalyzedEffective for a wide range of primary amines. nih.gov
Hantzsch Pyrrole Synthesis β-Ketoester, Primary amine, α-HaloketoneTypically in a suitable solventA versatile multicomponent reaction for substituted pyrroles. wikipedia.org

Alternative Cyclization Strategies for Pyrrole Moiety Integration

Beyond the classical Paal-Knorr and its variants, other cyclization strategies can be employed to integrate the pyrrole moiety. One such approach involves the cyclization of 2-(N-pyrrolylsulfenyl)benzoic acids to form pyrrolo[1,2-b] scirp.orgresearchgate.netbenzothiazin-10-ones, which can be considered a related heterocyclic system. This reaction can be achieved by treating the corresponding sulfenylbenzoyl chlorides with Lewis acids or by using condensation reagents under microwave irradiation. researchgate.netelsevierpure.com

Another strategy involves the transition-metal-free cyclization of methyl isocyanoacetate with aurone (B1235358) analogues, catalyzed by sodium hydroxide, to yield polysubstituted pyrroles. rsc.org While not directly applicable to the synthesis of the title compound from 2-amino-4-nitrobenzoic acid, these methods highlight the diverse approaches available for constructing pyrrole rings within complex molecular frameworks.

Introduction and Modification of the Nitro Group on the Benzoic Acid Scaffold

The presence and position of the nitro group are crucial for the identity and properties of the target molecule. Its introduction can be achieved through direct nitration or by the transformation of a precursor functional group.

Electrophilic Nitration Procedures

Electrophilic nitration is a common method for introducing a nitro group onto an aromatic ring. The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the ring. unizin.orglibretexts.org In the case of benzoic acid, the carboxylic acid group is a deactivating, meta-directing group. quora.comvedantu.com Therefore, direct nitration of benzoic acid would primarily yield 3-nitrobenzoic acid.

To achieve the desired 4-nitro substitution pattern, the directing effects of the substituents must be carefully considered. If starting with 2-aminobenzoic acid (anthranilic acid), the amino group is an activating, ortho-, para-directing group. Nitration of 2-aminobenzoic acid would likely lead to a mixture of products, with nitration occurring at the 5-position (para to the amino group). Therefore, a more controlled approach is necessary.

A plausible strategy involves the nitration of a precursor where the desired regioselectivity is favored. For instance, the nitration of 2-chlorotoluene (B165313) can lead to 2-chloro-4-nitrotoluene, which can then be oxidized and the chloro group replaced to yield 4-nitro-2-aminobenzoic acid. Another approach is the nitration of p-nitrotoluene, which can be oxidized to 4-nitrobenzoic acid. orgsyn.org However, introducing the amino group at the 2-position subsequently can be challenging. A more direct route involves the nitration of a suitably protected 2-aminobenzoic acid derivative.

Starting MaterialDirecting Group(s)Expected Major Nitration Product(s)
Benzoic Acid-COOH (meta-directing, deactivating)3-Nitrobenzoic acid quora.comvedantu.com
2-Aminobenzoic Acid-NH2 (ortho, para-directing, activating), -COOH (meta-directing, deactivating)Mixture, likely 5-nitro-2-aminobenzoic acid
2-Chlorotoluene-Cl (ortho, para-directing, deactivating), -CH3 (ortho, para-directing, activating)Mixture of isomers, including 2-chloro-4-nitrotoluene

Chemoselective Functional Group Interconversions Involving Nitro Group Precursors

An alternative to direct nitration is the transformation of an existing functional group into a nitro group.

From an Amino Group: An amino group can be converted to a nitro group through oxidation. Reagents such as peroxyacids can be used for this transformation. quimicaorganica.org The selective oxidation of an amino group in the presence of other functional groups is a key challenge. For instance, the oxidation of anilines bearing electron-withdrawing groups to the corresponding nitro derivatives can be achieved using sodium perborate (B1237305) in acetic acid. mdpi.com Dinitrogen pentoxide has also been used to oxidize heterocyclic amines to nitro compounds. colab.ws

Sandmeyer-type Reactions: The Sandmeyer reaction provides a route to introduce a nitro group by displacement of a diazonium salt, which is formed from a primary amine. wikipedia.orgorganic-chemistry.org While classic Sandmeyer reactions typically introduce halogens or cyano groups, modifications exist. However, directly introducing a nitro group via a Sandmeyer reaction is less common than other methods. It is more feasible to use a Sandmeyer reaction to introduce a different group that can then be converted to a nitro group. For example, a Sandmeyer reaction on 2,4-diaminobenzoic acid could potentially be used to selectively replace one amino group.

A more practical approach for synthesizing the key precursor, 2-amino-4-nitrobenzoic acid, involves the partial reduction of 2,4-dinitrobenzoic acid or the oxidation of 4-amino-2-nitrotoluene. The synthesis of 4-bromo-2-chlorobenzoic acid from 4-amino-2-nitrotoluene has been reported, indicating the utility of this starting material. researchgate.net The synthesis of 4-aminobenzoic acid from p-nitrobenzoic acid via catalytic hydrogenation is also a well-established procedure. chemicalbook.com

TransformationReagents and ConditionsNotes
Oxidation of Amino to Nitro Peroxyacids, Sodium perborate/acetic acid quimicaorganica.orgmdpi.comChemoselectivity can be an issue.
Sandmeyer Reaction Diazonium salt (from primary amine), Copper(I) saltPrimarily used for introducing halogens and cyano groups. wikipedia.orgorganic-chemistry.org
Partial Reduction of Dinitro Compound Controlled reduction of 2,4-dinitrobenzoic acidRequires careful control of reaction conditions to achieve selective reduction of one nitro group.
Oxidation of Nitrotoluene Oxidation of the methyl group of 4-amino-2-nitrotolueneA viable route to the key precursor.

Coupling Strategies for Constructing the this compound Framework

The core structure of this compound can be assembled through two primary retrosynthetic disconnections: formation of the carbon-nitrogen bond between the pyrrole and benzoic acid moieties, or functionalization of a pre-existing 2-(pyrrol-1-yl)benzoic acid core.

Carbon-Nitrogen Bond Formation at the Pyrrole Nitrogen

The most direct approach to the this compound framework involves the formation of a C-N bond between a pyrrole and a suitably substituted benzoic acid derivative. Copper-catalyzed cross-coupling reactions are the most prominent methods for this transformation.

The Ullmann condensation , a classic copper-promoted reaction, is a viable method for the N-arylation of pyrroles with aryl halides. nih.gov In the context of synthesizing the target molecule, this would involve the reaction of pyrrole with a 2-halo-4-nitrobenzoic acid derivative. The reaction is typically performed at elevated temperatures in polar aprotic solvents like DMF, NMP, or nitrobenzene, often requiring stoichiometric amounts of copper. nih.gov The presence of an electron-withdrawing group, such as the nitro group on the benzoic acid ring, is known to facilitate this type of nucleophilic aromatic substitution.

Modern advancements in the Ullmann-type reactions have led to the development of catalytic systems that operate under milder conditions. These often employ copper(I) salts, such as CuI, in the presence of a ligand. Diamine ligands, for instance, have been shown to be effective in the copper-catalyzed N-arylation of various nitrogen heterocycles, including pyrroles, with aryl bromides and iodides. nih.gov

A plausible synthetic route starting from 2-chloro-4-nitrobenzoic acid is depicted below. The use of a base like potassium carbonate or cesium carbonate is essential to deprotonate the pyrrole, generating the nucleophilic pyrrolide anion.

Table 1: Plausible Ullmann-type Synthesis of this compound

Reactant 1Reactant 2Catalyst/LigandBaseSolventTemperature
Pyrrole2-chloro-4-nitrobenzoic acidCuI / Diamine LigandK₂CO₃ or Cs₂CO₃DMF or DMSOHigh

Another powerful method for C-N bond formation is the Chan-Lam coupling , which utilizes arylboronic acids as the arylating agent. This copper-catalyzed reaction offers the advantage of often proceeding under milder conditions, sometimes even at room temperature in the presence of air. For the synthesis of this compound, this would entail the coupling of pyrrole with 2-borono-4-nitrobenzoic acid.

Functionalization of the Benzoic Acid Core

An alternative synthetic strategy involves the functionalization of a pre-formed 2-(pyrrol-1-yl)benzoic acid. This approach would require the introduction of a nitro group at the 4-position of the benzoic acid ring.

The nitration of an aromatic ring is a classic electrophilic aromatic substitution reaction. However, the conditions required for nitration (typically a mixture of nitric acid and sulfuric acid) are harsh and could potentially lead to the degradation of the pyrrole ring, which is sensitive to strong acids. The regioselectivity of the nitration would also need to be controlled to ensure the desired 4-nitro isomer is the major product. The pyrrolyl group at the 2-position would influence the position of the incoming nitro group.

Green Chemistry Principles and Sustainable Synthesis Approaches for Related Compounds

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. For the synthesis of N-arylpyrroles and related structures, several greener approaches have been explored.

One key aspect is the use of more environmentally benign catalysts. While copper is already a relatively inexpensive and less toxic transition metal compared to palladium, efforts are being made to use heterogeneous copper catalysts that can be easily recovered and reused. For instance, copper supported on carbon (Cu/C) has been used for the synthesis of highly functionalized pyrroles.

The choice of solvent is another critical factor in green chemistry. Traditional solvents for Ullmann condensations, such as DMF and NMP, are under scrutiny due to their toxicity. Research is ongoing to replace these with greener alternatives like dimethyl sulfoxide (B87167) (DMSO), ionic liquids, or even water. For example, the synthesis of N-aryl pyrroles has been achieved using an ionic liquid, [H-NMP][HSO4], in water at room temperature, offering advantages in terms of easy work-up and catalyst recyclability.

Solvent-free, or neat, reaction conditions represent an ideal green chemistry scenario. Mechanochemical methods, such as ball milling, have been employed for the copper-catalyzed synthesis of pyrrole-2-carboxylic acids, demonstrating high efficiency and minimal solvent usage. organic-chemistry.org

Table 2: Green Chemistry Approaches in Pyrrole Synthesis

Green PrincipleApproach for Pyrrole DerivativesExample
Use of Safer SolventsReplacement of traditional polar aprotic solvents.Use of water, ionic liquids, or DMSO.
CatalysisUse of recoverable and reusable catalysts.Heterogeneous copper catalysts (e.g., Cu/C). organic-chemistry.org
Energy EfficiencyMicrowave-assisted synthesis to reduce reaction times.Microwave-induced synthesis of N-substituted pyrroles.
Waste ReductionSolvent-free reaction conditions.Mechanosynthesis in a ball mill. organic-chemistry.org

Continuous Flow Synthesis Techniques for Pyrrole-Substituted Benzoic Acids

Continuous flow chemistry is emerging as a powerful technology for the synthesis of organic compounds, offering advantages such as enhanced safety, improved heat and mass transfer, and ease of scalability. For the synthesis of pyrrole-substituted benzoic acids and their analogues, flow chemistry can be particularly beneficial.

The synthesis of pyrrole derivatives has been successfully adapted to continuous flow systems. For instance, the Hantzsch pyrrole synthesis has been performed in a one-pot continuous flow process. While this specific reaction may not be directly applicable to this compound, it demonstrates the feasibility of constructing the pyrrole ring in a flow reactor.

For the C-N coupling step, which is more relevant to the target compound, continuous flow reactors can offer significant advantages. The precise control over reaction parameters such as temperature, pressure, and residence time can lead to improved yields and selectivity in copper-catalyzed coupling reactions. Furthermore, the handling of potentially hazardous reagents or intermediates can be managed more safely in a closed-loop flow system.

Chemical Transformations and Functionalization Reactions of 4 Nitro 2 Pyrrol 1 Ylbenzoic Acid

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for functionalization, readily undergoing reactions typical for this functional group.

Esterification and Amidation Reactions

The carboxylic acid moiety of 4-Nitro-2-pyrrol-1-ylbenzoic acid can be converted to esters and amides through standard condensation reactions. These transformations are fundamental in medicinal chemistry and materials science for modifying the polarity, solubility, and biological activity of the parent compound.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. Similarly, amidation involves the reaction with an amine, often requiring an activating agent to facilitate the formation of the amide bond. The specific conditions for these reactions, such as the choice of catalyst, solvent, and temperature, can be optimized to achieve high yields of the desired ester or amide derivatives.

ReactantReagentProduct Type
This compoundAlcohol (e.g., Methanol, Ethanol)Ester
This compoundAmine (e.g., Alkylamine, Arylamine)Amide

Reduction to Aldehyde or Alcohol Derivatives (General Benzoic Acid Reactivity)

While specific examples for this compound are not prevalent in the literature, the general reactivity of benzoic acids suggests that the carboxylic acid group can be reduced to the corresponding aldehyde or primary alcohol. This transformation typically requires the use of specific reducing agents to avoid the reduction of the nitro group. For instance, the conversion to an aldehyde can be achieved via the formation of an acyl chloride followed by a Rosenmund reduction or by using other specialized reducing agents. Further reduction to the primary alcohol can be accomplished with stronger reducing agents like lithium aluminum hydride, although chemoselectivity can be a challenge due to the presence of the nitro group.

Reactivity of the Pyrrole (B145914) Heterocycle

The pyrrole ring in this compound is an electron-rich aromatic system, making it susceptible to various functionalization reactions. uobaghdad.edu.iqnih.gov

Electrophilic Aromatic Substitution on the Pyrrole Ring

The pyrrole ring is highly activated towards electrophilic aromatic substitution, generally favoring substitution at the C-2 and C-5 positions due to the stability of the resulting carbocation intermediate. uobaghdad.edu.iqonlineorganicchemistrytutor.com However, in this compound, the C-2 position is already substituted. Therefore, electrophilic attack is expected to occur at the C-5 position. The electron-withdrawing nature of the nitro-substituted benzoic acid group attached to the nitrogen can decrease the reactivity of the pyrrole ring compared to unsubstituted pyrrole. libretexts.org Nevertheless, reactions such as halogenation, nitration, and acylation can be carried out under controlled conditions. studysmarter.co.ukuop.edu.pk For instance, formylation of a related compound, 4-(1H-pyrrol-1-yl)benzoic acid, has been shown to produce 4-(2-formyl-1H-pyrrol-1-yl)benzoic acid. ambeed.com

Reaction TypeReagentExpected Product
HalogenationN-Bromosuccinimide (NBS)5-Bromo-4-nitro-2-pyrrol-1-ylbenzoic acid
NitrationNitric acid/Acetic anhydride4-Nitro-2-(5-nitro-1H-pyrrol-1-yl)benzoic acid
AcylationAcyl chloride/Lewis acid2-(5-Acyl-1H-pyrrol-1-yl)-4-nitrobenzoic acid

N-Functionalization of the Pyrrole Nitrogen

While the nitrogen of the pyrrole ring in this compound is already substituted with the benzoic acid moiety, the term N-functionalization in a broader sense can refer to the synthesis of various N-substituted pyrroles. mdpi.comacs.org The synthesis of the title compound itself is an example of N-functionalization of pyrrole. The Paal-Knorr pyrrole synthesis is a common method for preparing N-substituted pyrroles, involving the condensation of a 1,4-dicarbonyl compound with a primary amine. acs.org In the context of this compound, further reactions directly on the nitrogen are unlikely without cleaving the existing N-C bond.

Transformations Involving the Nitro Group

The nitro group on the benzoic acid ring is a key functional handle that can undergo several important transformations. The most common reaction is its reduction to an amino group. This transformation is highly valuable as it converts the electron-withdrawing nitro group into an electron-donating amino group, significantly altering the electronic properties and reactivity of the molecule. The resulting aminobenzoic acid derivative can serve as a precursor for the synthesis of various other compounds, including heterocycles and amides.

Common reducing agents for this transformation include tin(II) chloride, sodium dithionite, or catalytic hydrogenation. The choice of the reducing agent is crucial to ensure the selective reduction of the nitro group without affecting the carboxylic acid or the pyrrole ring.

ReactantReagentProduct
This compoundTin(II) chloride / HCl4-Amino-2-pyrrol-1-ylbenzoic acid
This compoundH2 / Pd/C4-Amino-2-pyrrol-1-ylbenzoic acid

Reduction to Amino Derivatives

The reduction of the nitro group to a primary amine is a fundamental transformation of this compound, yielding 4-Amino-2-pyrrol-1-ylbenzoic acid. This amino derivative is a crucial intermediate for the synthesis of various heterocyclic compounds and other functionalized molecules. uni.lu Several established methods for the reduction of aromatic nitro compounds are applicable to this substrate.

Commonly employed methods include catalytic hydrogenation and chemical reduction. surendranatheveningcollege.comalmacgroup.com Catalytic hydrogenation typically involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni). surendranatheveningcollege.comgoogle.com This method is often preferred due to its clean nature and high yields. The reaction can be carried out under various pressures and temperatures, often in a solvent like ethanol (B145695) or ethyl acetate. almacgroup.comnih.gov For nitrobenzoic acids, the reaction is sometimes performed in an aqueous alkaline solution to improve solubility. almacgroup.comgoogle.com

Chemical reduction offers an alternative route, with common reducing agents being metals in acidic media, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). surendranatheveningcollege.com The Zinin reduction, which uses sulfide (B99878) sources like sodium sulfide or ammonium (B1175870) hydrosulfide, is another effective method for converting nitroarenes to anilines. organicreactions.org

The resulting 4-Amino-2-pyrrol-1-ylbenzoic acid is a versatile building block. For instance, analogous 4-aminopyrrole-2-carboxylates have been synthesized from 4-oxoproline derivatives through treatment with amines. nih.gov

Table 1: General Methods for the Reduction of Aromatic Nitro Groups

MethodReagents and ConditionsGeneral Applicability
Catalytic HydrogenationH₂, Pd/C, PtO₂, or Raney Ni in a solvent (e.g., EtOH, EtOAc) almacgroup.comWidely used, high yields, clean reaction. Can be sensitive to other functional groups.
Metal/Acid ReductionFe/HCl, Sn/HCl, or Zn/HCl surendranatheveningcollege.comClassic, robust method. Often used in industrial settings.
Zinin ReductionNa₂S, (NH₄)₂S, or NaSH in aqueous or alcoholic solution organicreactions.orgSelective for nitro groups, useful when other reducible groups are present.

Other Nitro Group Reactions (e.g., condensation reactions for specific derivatives)

Beyond reduction, the nitro group of this compound can participate in other transformations, although these are less common than reduction. The strong electron-withdrawing nature of the nitro group can activate adjacent positions and the group itself can be involved in condensation reactions under specific conditions.

For instance, aromatic nitro compounds can undergo condensation with compounds containing active methylene (B1212753) groups, such as arylacetonitriles or α-nitroketones. acs.orgacs.org These reactions, often carried out in the presence of a base, can lead to the formation of new carbon-carbon bonds and heterocyclic systems like isoxazoles. rsc.org The reaction of nitroarenes with aldehydes or activated ketones can proceed through a series of steps, potentially forming intermediates like nitroalkenes and β-dinitro compounds, which can then cyclize. rsc.org

Another notable reaction involving a dinitrophenyl group is the Zincke reaction. wikipedia.org In this reaction, a pyridine (B92270) reacts with 2,4-dinitro-chlorobenzene and a primary amine to form a new pyridinium (B92312) salt, with the dinitrophenyl moiety acting as a leaving group. wikipedia.orgnih.govenamine.net While this reaction does not directly involve the nitro group of the target molecule in a condensation, it highlights the reactivity imparted by nitro-substitution on aromatic rings.

While specific examples of these condensation reactions for this compound are not extensively documented, the general principles of nitroarene chemistry suggest its potential to participate in such transformations.

Functionalization of the Phenyl Ring System

The phenyl ring of this compound is activated towards nucleophilic aromatic substitution (SNAr) due to the presence of the strongly electron-withdrawing nitro group. surendranatheveningcollege.com This effect is most pronounced at the positions ortho and para to the nitro group. In this molecule, the position ortho to the nitro group (C5) is a potential site for nucleophilic attack.

The SNAr mechanism typically involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of a leaving group. nih.gov While this compound does not have a conventional leaving group like a halide at the activated positions, under certain conditions, nucleophilic substitution of hydrogen can occur, or a group could be displaced if present. For example, studies on other nitro-substituted aromatic acids, such as 4-halonitro-pyrazolecarboxylic acids, have shown that a halogen atom can be displaced by nucleophiles like arylamines. osti.gov Similarly, nucleophilic substitution has been demonstrated on other nitro-activated heterocyclic systems. rsc.orgresearchgate.net

The introduction of substituents onto the phenyl ring can also be achieved through electrophilic aromatic substitution on the precursor, 2-pyrrol-1-ylbenzoic acid, prior to nitration. soton.ac.uk Subsequent nitration would then lead to a functionalized derivative of this compound.

Utilization as a Precursor for Polyheterocyclic and Fused Ring Systems

This compound and its derivatives are valuable starting materials for the synthesis of more complex polyheterocyclic and fused ring systems. The reduction of the nitro group to an amine is a key step in many of these synthetic routes, creating a nucleophilic center that can participate in cyclization reactions.

The resulting 4-amino-2-pyrrol-1-ylbenzoic acid contains both an amino and a carboxylic acid group, which can be used to construct fused ring systems. For example, intramolecular condensation or reaction with a suitable bifunctional reagent can lead to the formation of new heterocyclic rings fused to the benzene (B151609) ring. This strategy is widely used in the synthesis of biologically active compounds. For instance, derivatives of 6H-pyrrolo[1,2-a] surendranatheveningcollege.combenzazepine have been synthesized through cyclization reactions of related 1-(2-bromophenyl)-1H-pyrroles. clockss.org

Furthermore, the carboxylic acid moiety can be converted to a hydrazide, which is a versatile intermediate for synthesizing various five-membered heterocycles. For example, 4-(pyrrol-1-yl)benzoic acid hydrazide has been used to prepare oxadiazole and triazole derivatives. researchgate.net This approach could be applied to the nitro-substituted analogue or its reduced amino form to generate a library of novel heterocyclic compounds.

Cyclization can also be induced by introducing other reactive groups. Nucleophilic and electrophilic cyclization of N-alkyne-substituted pyrrole derivatives has been shown to produce fused systems like pyrrolopyrazinone and pyrrolooxazinone. beilstein-journals.org The "tert-amino effect" is another strategy where cyclization reactions of ortho-substituted N,N-dialkylanilines are used to create fused heterocycles. beilstein-journals.org

Mechanistic and Kinetic Studies on Reactions Involving 4 Nitro 2 Pyrrol 1 Ylbenzoic Acid

Elucidation of Reaction Pathways and Intermediates

There are no published studies that elucidate the specific reaction pathways and intermediates involved in either the synthesis or derivatization of 4-Nitro-2-pyrrol-1-ylbenzoic acid. General organic chemistry principles would suggest that the synthesis likely involves a variation of the Paal-Knorr pyrrole (B145914) synthesis, where a precursor amine (2-amino-4-nitrobenzoic acid) reacts with a 1,4-dicarbonyl compound. However, without experimental evidence, the precise intermediates and the influence of the nitro and carboxylic acid groups on the reaction pathway remain speculative.

Catalytic Systems and Their Mechanistic Roles in Synthesis and Derivatization

No specific catalytic systems have been reported for the synthesis or derivatization of this compound. Research on similar molecules, such as the synthesis of pyrroles from other nitroarenes, has explored the use of heterogeneous cobalt and other transition metal catalysts. researchgate.net These catalysts typically facilitate the initial reduction of the nitro group to an amine, which can then undergo further reactions. However, the applicability and mechanistic role of these catalysts in the context of this compound have not been investigated.

Kinetic Investigations of Key Transformation Steps

A kinetic analysis of any transformation step involving this compound has not been reported. Such studies would provide crucial information on reaction rates, the influence of reactant concentrations, and temperature effects, all of which are fundamental to understanding and optimizing chemical processes. The absence of this data highlights a significant gap in the chemical understanding of this compound.

Advanced Spectroscopic and Crystallographic Methodologies for Structural and Conformational Analysis of 4 Nitro 2 Pyrrol 1 Ylbenzoic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 4-Nitro-2-pyrrol-1-ylbenzoic acid. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

1D and 2D NMR Techniques (¹H, ¹³C, COSY, HSQC, HMBC)

One-dimensional (1D) and two-dimensional (2D) NMR experiments are fundamental to piecing together the molecular puzzle of this compound.

¹H NMR Spectroscopy : The proton (¹H) NMR spectrum provides information on the number of different types of protons and their immediate electronic environment. For this compound, distinct signals would be expected for the protons on the pyrrole (B145914) ring and the benzene (B151609) ring. The chemical shifts are influenced by the electron-withdrawing nitro group and the pyrrole substituent.

¹³C NMR Spectroscopy : The carbon-13 (¹³C) NMR spectrum reveals the number of chemically non-equivalent carbon atoms. docbrown.info The spectrum for this molecule would show distinct peaks for the carboxyl carbon, the carbons of the benzene ring attached to the nitro and pyrrole groups, and the carbons of the pyrrole ring. docbrown.info The chemical shift of the carboxyl carbon is typically found significantly downfield (around 172 ppm). docbrown.info

2D NMR Techniques :

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.eduyoutube.com It is instrumental in establishing the sequence of protons within the pyrrole and benzene ring systems. sdsu.eduresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. columbia.edu This technique definitively assigns which proton signal corresponds to which carbon signal, for instance, linking the aromatic protons to their respective ring carbons. sdsu.educolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC detects longer-range couplings between protons and carbons (typically 2-3 bonds). sdsu.eduyoutube.com This is crucial for connecting the molecular fragments. For example, it can show correlations between the protons on the pyrrole ring and the carbon atom of the benzene ring to which it is attached, confirming the connectivity between the two ring systems. researchgate.net

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on data from analogous compounds like 4-nitrobenzoic acid and 4-(1H-pyrrol-1-yl)benzoic acid.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key HMBC Correlations
Carboxyl (-COOH)~10-13 (broad singlet)~167-172H of -COOH to C-2 and C=O
Benzene Ring H-3~7.5-7.8 (doublet)~120-125H-3 to C-1, C-2, C-4, C-5
Benzene Ring H-5~8.2-8.5 (doublet of doublets)~125-130H-5 to C-1, C-3, C-4, C-6
Benzene Ring H-6~8.4-8.7 (doublet)~130-135H-6 to C-1, C-2, C-4, C-5
Pyrrole Ring H-2'/H-5'~7.0-7.3 (triplet)~120-125H-2'/H-5' to C-3'/C-4', C-2 of Benzene Ring
Pyrrole Ring H-3'/H-4'~6.2-6.5 (triplet)~110-115H-3'/H-4' to C-2'/C-5'

Note: The data in this table is predictive and based on the analysis of structurally similar compounds. Actual experimental values may vary.

Vibrational Spectroscopy Applications: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in this compound by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation by the molecule, causing its bonds to vibrate. Key functional groups have distinct absorption bands. For this compound, characteristic IR peaks would include:

A broad O-H stretch from the carboxylic acid group (~2500-3300 cm⁻¹).

A strong C=O (carbonyl) stretch from the carboxylic acid (~1700 cm⁻¹). researchgate.net

Asymmetric and symmetric N-O stretches from the nitro group (~1550 and ~1350 cm⁻¹ respectively). researchgate.net

C-N stretching vibrations from the pyrrole ring attachment.

C-H stretching and bending from the aromatic rings. researchgate.net

Raman Spectroscopy : Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly useful for identifying non-polar bonds and symmetric vibrations, which may be weak in the IR spectrum.

Functional GroupExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)Vibrational Mode
Carboxylic Acid O-H2500-3300 (broad)WeakStretching
Carboxylic Acid C=O~1700~1700Stretching
Aromatic C-H3000-31003000-3100Stretching
Nitro Group (NO₂) Asymmetric~1550~1550Stretching
Nitro Group (NO₂) Symmetric~1350~1350Stretching
Pyrrole Ring C-N1250-13501250-1350Stretching
Benzene Ring C=C1450-16001450-1600Ring Stretching

Note: The data in this table is based on characteristic frequency ranges for the specified functional groups. researchgate.netchemicalbook.comspectrabase.com

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of this compound. It also provides structural information through the analysis of fragmentation patterns. When the molecule is ionized, it forms a molecular ion whose mass-to-charge ratio (m/z) gives the molecular weight. nist.gov For C₁₁H₈N₂O₄, the expected molecular weight is approximately 232.19 g/mol . sinfoochem.com The high-resolution mass spectrum would provide the exact mass, confirming the molecular formula.

The fragmentation pattern in the mass spectrum offers clues about the molecule's structure. Common fragmentation pathways for this compound would likely involve:

Loss of a hydroxyl radical (-OH) from the carboxylic acid group.

Loss of a carboxyl group (-COOH).

Loss of the nitro group (-NO₂).

Cleavage of the bond between the benzene and pyrrole rings.

Single-Crystal X-ray Diffraction (SC-XRD) for Three-Dimensional Structural Determination

Single-Crystal X-ray Diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. jhu.edu By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to calculate bond lengths, bond angles, and torsional angles with high precision. researchgate.netresearchgate.net

This analysis would reveal critical structural details, such as the planarity of the molecule and the relative orientation of the pyrrole ring, the benzene ring, and the carboxylic acid and nitro functional groups. nih.gov In related structures, steric hindrance between adjacent substituents can cause groups like the carboxylic acid or nitro group to rotate out of the plane of the aromatic ring. researchgate.netnih.gov SC-XRD would also elucidate the intermolecular interactions, such as hydrogen bonding (e.g., between the carboxylic acid groups of adjacent molecules) and π-π stacking, that dictate the crystal packing. researchgate.net

Complementary Spectroscopic Probes for Molecular Characterization

In addition to the core techniques, other spectroscopic methods can provide further insights into the properties of this compound and its derivatives.

UV-Visible Spectroscopy : This technique provides information about the electronic transitions within the molecule. The presence of conjugated π-systems in the benzene and pyrrole rings, along with the nitro and carboxyl groups, would result in characteristic absorption bands in the UV-visible region. Studies on similar molecules like 4-(1H-pyrrol-1-yl)benzoic acid show absorption characteristics that are sensitive to solvent polarity. researchgate.net

Fluorescence Spectroscopy : For derivatives that exhibit fluorescence, this technique can probe the excited state dynamics of the molecule. The fluorescence properties are often highly sensitive to the molecular environment and conformation. researchgate.net

These complementary methods, when used in conjunction with NMR, vibrational spectroscopy, MS, and SC-XRD, enable a complete and detailed characterization of the structural and electronic properties of this compound.

Computational Chemistry and Theoretical Modeling of 4 Nitro 2 Pyrrol 1 Ylbenzoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and geometric properties of molecules. DFT calculations, such as those performed using the B3LYP functional with various basis sets, can determine optimized molecular geometries and electronic properties. researchgate.net Studies on structurally similar molecules, like isomers of nitro trifluoromethyl benzoic acid and 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid, have demonstrated the utility of DFT in providing detailed structural and spectroscopic information. nih.govnih.gov

The three-dimensional arrangement of atoms in 4-Nitro-2-pyrrol-1-ylbenzoic acid is dictated by the interplay of its constituent functional groups. The molecule consists of a benzoic acid core substituted with a nitro group at position 4 and a pyrrole (B145914) ring at position 2.

Due to steric hindrance between the pyrrole ring at the C2 position and the carboxylic acid group at the C1 position, the molecule is not expected to be planar. nih.govresearchgate.net Similar to observations in 4-nitro-2-(trifluoromethyl)benzoic acid, the pyrrole and carboxylic acid groups are likely rotated out of the plane of the benzene (B151609) ring. nih.govresearchgate.net This rotation minimizes steric repulsion, resulting in a twisted, lower-energy conformation. The dihedral angle, which is the angle between the plane of the benzene ring and the plane of the pyrrole ring, is a key parameter in defining this conformation. nih.gov

The various possible spatial arrangements of the atoms and their corresponding potential energies are described by the molecule's energy landscape. nih.govnih.gov Computational methods can map this landscape to identify the most stable conformations (energy minima) and the energy barriers for transitioning between them. nih.gov

Table 1: Predicted Key Geometric Parameters for this compound Note: These are representative values based on analyses of structurally similar compounds.

ParameterDescriptionPredicted Value/Observation
Dihedral Angle (Benzene-Pyrrole)The angle between the plane of the benzene ring and the pyrrole ring.Non-zero due to steric hindrance, leading to a twisted conformation. nih.govresearchgate.net
Dihedral Angle (Benzene-Carboxyl)The angle between the plane of the benzene ring and the carboxylic acid group.May be rotated out of the plane to reduce steric strain with the adjacent pyrrole ring. nih.gov
Dihedral Angle (Benzene-Nitro)The angle between the plane of the benzene ring and the nitro group.Likely to be nearly coplanar with the benzene ring to maximize resonance, but minor rotation is possible. researchgate.net

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, so its energy level and spatial distribution are indicative of the molecule's nucleophilicity. youtube.com Conversely, the LUMO acts as an electron acceptor, and its properties determine the molecule's electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. researchgate.net A small energy gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

For this compound:

HOMO : The electron-rich pyrrole ring is expected to be a major contributor to the HOMO, making this region of the molecule the primary site for electron donation.

LUMO : The electron-withdrawing nitro group (-NO₂) and carboxylic acid group (-COOH) are expected to dominate the LUMO, localizing it on the nitro-substituted benzene ring. This makes the molecule a potential electron acceptor at these sites.

Table 2: Frontier Molecular Orbital (FMO) Concepts and Their Relevance

Orbital/ParameterDescriptionImplication for Reactivity
HOMO Highest Occupied Molecular Orbital. The outermost orbital containing electrons.Determines the molecule's ability to donate electrons (nucleophilicity). The site of oxidation. youtube.com
LUMO Lowest Unoccupied Molecular Orbital. The innermost orbital without electrons.Determines the molecule's ability to accept electrons (electrophilicity). The site of reduction. youtube.com
HOMO-LUMO Gap (ΔE) The energy difference between the HOMO and LUMO.A small gap indicates high chemical reactivity and low kinetic stability. wikipedia.orgresearchgate.net

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. It is valuable for predicting how a molecule will interact with other chemical species, particularly for identifying regions susceptible to electrophilic and nucleophilic attack. researchgate.net

In an MEP map, different colors represent different values of electrostatic potential:

Red/Yellow : Regions of negative potential, which are rich in electrons. These areas are attractive to electrophiles (positive species). researchgate.net

Blue : Regions of positive potential, which are electron-poor. These areas are attractive to nucleophiles (negative species). researchgate.net

Green : Regions of neutral potential.

For this compound, the MEP map would likely show a high negative potential (red) around the oxygen atoms of both the nitro group and the carboxylic acid group, making them the primary sites for electrophilic attack. A high positive potential (blue) would be concentrated around the acidic hydrogen of the carboxylic acid group, marking it as a prime site for nucleophilic attack or deprotonation.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions (General application in computational chemistry)

Molecular Dynamics (MD) is a computational simulation method for studying the physical movements of atoms and molecules over time. numberanalytics.comdeeporigin.com By solving Newton's equations of motion for a system of interacting particles, MD simulations generate trajectories that reveal how a molecule behaves in a simulated environment, such as in a solvent or interacting with another molecule. nih.govyoutube.com

MD simulations provide detailed, atomic-level insights into a wide range of dynamic processes, including:

Conformational Changes : Observing how a molecule's shape and structure fluctuate over time. nih.gov

Solvent Effects : Understanding how the surrounding solvent molecules influence the structure and dynamics of the solute.

Binding Processes : Simulating the interaction between a ligand (like a drug candidate) and its protein target to understand binding mechanisms and affinities. compbiophyschem.com

Thermodynamic Properties : Calculating properties like energy, pressure, and temperature to characterize the system's state. numberanalytics.com

These simulations are a cornerstone of computational chemistry and are widely applied in fields ranging from materials science to drug discovery. compbiophyschem.com

Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking Studies (focused on structural features and reactivity)

Quantitative Structure-Activity Relationship (QSAR) and molecular docking are computational techniques used to correlate a molecule's structural features with its chemical or biological activity. researchgate.net These methods are essential in rational drug design and materials science for predicting the properties of new compounds.

Molecular Docking predicts the preferred orientation of one molecule when bound to a second to form a stable complex. nih.gov For example, docking can be used to model how this compound might interact with the active site of an enzyme. The results are often scored to estimate the binding affinity. nih.gov

QSAR establishes a mathematical relationship between the physicochemical properties of a series of compounds and their reactivity or biological activity. researchgate.net By analyzing a set of molecules with known activities, a predictive model can be built.

The foundation of QSAR modeling is the use of molecular descriptors—numerical values that characterize specific properties of a molecule's structure. researchgate.net These descriptors can be calculated from the molecular geometry, often optimized by DFT methods. researchgate.net They are then correlated with an observed activity or reactivity profile using statistical methods.

For a molecule like this compound, relevant descriptors could include:

Electronic Descriptors : HOMO and LUMO energies, the HOMO-LUMO gap, dipole moment, and atomic charges. These describe the molecule's electronic character and susceptibility to electronic interactions.

Steric Descriptors : Molecular weight, volume, surface area, and specific geometric parameters like dihedral angles. These relate to the molecule's size and shape. researchgate.net

Topological Descriptors : Indices that describe the connectivity of atoms within the molecule.

By building a QSAR model, researchers can understand which structural features are most important for a particular chemical reactivity and can then predict the reactivity of new, unsynthesized compounds based solely on their calculated structures.

Ligand-Interaction Modeling in the Context of Supramolecular Chemistry or Material Science Applications (generalized application)

The structural features of this compound, specifically the carboxylic acid group, the pyrrole ring, and the nitro group, suggest its potential as a versatile building block in supramolecular chemistry and material science. While specific ligand-interaction modeling of this compound is not extensively documented, general principles of supramolecular assembly using similar benzoic acid derivatives provide a strong basis for predicting its behavior.

The carboxylic acid moiety is a well-established functional group for forming robust hydrogen-bonding networks. It can participate in the formation of head-to-tail dimers through intermolecular hydrogen bonds between the carboxylic acid groups of two molecules. researchgate.netnih.gov This type of interaction is a common and predictable motif in the crystal engineering of benzoic acid derivatives.

The pyrrole ring, with its π-electron system and N-H group (in the case of a tautomeric form or in related compounds), can engage in various non-covalent interactions, including π-π stacking and hydrogen bonding. The nitrogen atom of the pyrrole can also act as a hydrogen bond acceptor.

The nitro group is a strong electron-withdrawing group and can participate in dipole-dipole interactions and potentially act as a weak hydrogen bond acceptor. The presence of both hydrogen bond donors (carboxylic acid) and acceptors (carboxylic oxygen, nitro oxygen, and pyrrole nitrogen) within the same molecule makes this compound a candidate for the formation of complex and extended supramolecular architectures.

In the context of material science, the ability to form ordered supramolecular structures is crucial for the development of new materials with tailored properties. For example, the self-assembly of benzoic acid derivatives has been explored for applications such as the formation of gels and for dye removal. nih.gov The specific combination of functional groups in this compound could potentially be exploited to create novel functional materials.

A generalized approach to ligand-interaction modeling for this compound would involve computational simulations to predict the most stable and likely supramolecular synthons. This would include an analysis of the energetics of different hydrogen bonding patterns and stacking interactions.

Table 1: Potential Supramolecular Interactions of this compound

Interacting GroupsType of InteractionPotential Role in Supramolecular Assembly
Carboxylic Acid - Carboxylic AcidHydrogen Bonding (Dimerization)Formation of one-dimensional chains or discrete dimers.
Pyrrole Ring - Pyrrole Ringπ-π StackingStabilization of layered or columnar structures.
Carboxylic Acid - Nitro GroupHydrogen Bonding / Dipole-DipoleCross-linking of primary structural motifs.
Pyrrole N-H - Nitro/Carboxyl OHydrogen BondingFormation of two- or three-dimensional networks.

Pharmacophore Modeling for Chemical Design (focused on structural features)

Pharmacophore modeling is a powerful tool in rational drug design that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. While no specific pharmacophore models have been published for this compound, we can analyze its structural features to hypothesize a potential pharmacophore based on related pyrrole-containing compounds that have been investigated as bioactive agents. nih.gov

The key structural features of this compound that could contribute to a pharmacophore model are:

Hydrogen Bond Acceptors: The oxygen atoms of the carboxylic acid and the nitro group are strong hydrogen bond acceptors.

Hydrogen Bond Donor: The hydrogen atom of the carboxylic acid is a hydrogen bond donor.

Aromatic/Hydrophobic Regions: Both the pyrrole and the benzene rings represent hydrophobic regions that can engage in van der Waals or hydrophobic interactions with a biological target.

Negative Ionizable Group: The carboxylic acid group can be deprotonated at physiological pH, resulting in a negatively charged carboxylate that can participate in electrostatic interactions.

The relative spatial arrangement of these features is critical. The substitution pattern on the benzoic acid ring fixes the relative positions of the nitro group and the pyrrole ring, while the rotational flexibility around the C-N bond connecting the two rings allows for different conformations.

In the context of chemical design, this hypothetical pharmacophore can serve as a starting point for designing new molecules with potentially similar or improved biological activities. For instance, the pyrrole ring could be further substituted to modulate the hydrophobic character or to introduce additional interaction points. The position of the nitro group could be varied to explore different electrostatic interaction patterns.

A study on new 1H-pyrrole derivatives designed as EGFR inhibitors highlights how the pyrrole scaffold can be incorporated into a pharmacophore for anticancer activity. nih.gov In that work, the pyrrole moiety served as a core scaffold to which other functional groups were attached to achieve the desired interactions with the enzyme's active site. nih.gov This demonstrates the utility of the pyrrole-based structure in designing targeted therapeutic agents.

Table 2: Potential Pharmacophoric Features of this compound

Pharmacophoric FeatureCorresponding Structural MoietyPotential Biological Interaction
Hydrogen Bond AcceptorCarboxyl Oxygen, Nitro OxygenInteraction with donor groups (e.g., -NH, -OH) in a protein active site.
Hydrogen Bond DonorCarboxyl HydrogenInteraction with acceptor groups (e.g., C=O, N) in a protein active site.
Aromatic/HydrophobicPhenyl Ring, Pyrrole RingHydrophobic interactions, π-π stacking with aromatic residues.
Negative Ionizable FeatureCarboxylic AcidElectrostatic interactions with positively charged residues or metal ions.

Applications of 4 Nitro 2 Pyrrol 1 Ylbenzoic Acid As a Versatile Chemical Scaffold and Functional Material Precursor

Role in the Construction of Complex Heterocyclic Scaffolds for Chemical Libraries

The strategic arrangement of reactive sites in 4-nitro-2-pyrrol-1-ylbenzoic acid makes it a highly valuable scaffold for the synthesis of diverse heterocyclic libraries, which are crucial in drug discovery and materials science. The presence of the carboxylic acid, the reducible nitro group, and the reactive pyrrole (B145914) and benzene (B151609) rings allows for a multitude of chemical transformations to generate a wide array of complex molecular architectures.

Research has demonstrated that related nitrobenzoic acid derivatives are effective building blocks for heterocyclic-oriented synthesis. For instance, 4-chloro-2-fluoro-5-nitrobenzoic acid has been successfully employed in the solid-phase synthesis of various nitrogen-containing heterocycles, including benzimidazoles, benzotriazoles, quinoxalinones, and benzodiazepinediones. This is achieved through a sequence of immobilization on a resin, substitution of the chlorine, reduction of the nitro group to an aniline, and subsequent cyclization reactions. Similarly, 2-acylbenzoic acids are recognized as versatile synthons for constructing heterocycles like phthalides, isochromanones, and isoindolines. researchgate.net

Furthermore, the pyrrole-benzoic acid framework itself is a proven platform for generating heterocyclic diversity. For example, derivatives such as 4-(pyrrol-1-yl)benzoic acid hydrazide have been used as precursors to synthesize a range of bioactive heterocyclic compounds, including those containing 1,2,4-triazole, azetidinone, and thiazolidinone rings. The synthesis of 1,5-benzodiazepine derivatives has also been effectively promoted by p-nitrobenzoic acid, highlighting the utility of this class of compounds in facilitating the formation of complex heterocyclic systems. researchgate.net

The combination of these features in this compound allows for a combinatorial approach to library synthesis. The carboxylic acid can be converted to an amide, ester, or other functional groups. The nitro group can be reduced to an amine, which can then be acylated, alkylated, or used as a nucleophile in cyclization reactions. The pyrrole and benzene rings can undergo electrophilic substitution, metal-catalyzed cross-coupling, or cycloaddition reactions to introduce further complexity. This multi-pronged reactivity enables the generation of a vast chemical space from a single, well-defined starting material.

Table 1: Potential Heterocyclic Scaffolds Derivable from this compound

Starting Material Moiety Reaction Sequence Resulting Heterocyclic Core
Nitrobenzoic Acid Reduction of nitro group, acylation, cyclization Benzimidazoles, Benzoxazoles
Nitrobenzoic Acid Reduction of nitro group, reaction with diketones Quinoxalines
Pyrrole-benzoic Acid Conversion to acid chloride, reaction with hydrazines Oxadiazoles
Pyrrole-benzoic Acid Reaction with o-phenylenediamine Benzimidazoles

Integration into Polymeric Structures for Advanced Materials (e.g., organic electronics if pyrroles are electropolymerized)

The pyrrole moiety of this compound makes it a prime candidate for the synthesis of functional polymers, particularly through electropolymerization. Polypyrrole and its derivatives are well-known conducting polymers with applications in organic electronics, sensors, and energy storage devices due to their electrical conductivity, environmental stability, and reversible redox behavior. koreascience.kr

The electropolymerization of pyrrole proceeds through the oxidative coupling of pyrrole monomers at the α-positions of the pyrrole ring, leading to the formation of a conjugated polymer chain. The presence of the nitro and carboxylic acid groups on the benzene ring of this compound would result in a functionalized polypyrrole. These functional groups can significantly influence the properties of the resulting polymer in several ways:

Solubility and Processability: The carboxylic acid group can be deprotonated to form a carboxylate salt, which can improve the solubility of the polymer in polar solvents, facilitating its processing and deposition.

Electronic Properties: The electron-withdrawing nature of the nitro group can modulate the electronic bandgap of the polymer, affecting its conductivity and optical properties.

Post-polymerization Modification: The carboxylic acid and the reducible nitro group serve as handles for further chemical modifications of the polymer, allowing for the covalent attachment of other molecules, such as biomolecules for biosensors or chromophores for electrochromic devices.

Studies on the electropolymerization of functionalized pyrroles have shown that a wide range of substituents can be incorporated to tailor the polymer's properties. For example, the electrochemical polymerization of N-substituted pyrroles has been demonstrated to produce stable polymer films on electrode surfaces. koreascience.kr The resulting polymers from this compound could find use in applications such as:

Organic Field-Effect Transistors (OFETs): Where the conductivity and charge mobility of the polymer are key parameters.

Electrochromic Devices: The redox activity of the polymer, influenced by the nitro and carboxyl groups, could lead to color changes upon application of an electrical potential.

Sensors: The functional groups can act as recognition sites for specific analytes, leading to a change in the polymer's conductivity or optical properties upon binding. mdpi.com

Table 2: Influence of Functional Groups on Polymer Properties

Functional Group Potential Effect on Polymer Properties
Pyrrole Enables electropolymerization, forms conductive backbone
Carboxylic Acid Improves solubility, provides site for covalent attachment

Utility in the Synthesis of Dyes, Pigments, and Agrochemical Intermediates

The chemical structure of this compound suggests its potential as a precursor for the synthesis of dyes, pigments, and agrochemical intermediates. The combination of a chromophoric nitro group and an auxochromic pyrrole ring attached to a benzene nucleus is a common feature in many organic colorants.

Pyrrole-based structures are found in a class of high-performance pigments known as diketopyrrolopyrroles (DPPs). wikipedia.org These pigments are renowned for their brilliant colors, high lightfastness, and thermal stability, making them suitable for demanding applications such as automotive paints and plastics. naturalpigments.canaturalpigments.eu While this compound is not a DPP itself, its pyrrole moiety can be a starting point for the synthesis of novel dye structures. The extended conjugation between the pyrrole and benzene rings, influenced by the electron-withdrawing nitro group, can give rise to color in the visible spectrum. The carboxylic acid group provides a means to attach the dye to a substrate, such as a textile fiber, or to modify its solubility. Pyrrole-based organic dyes have also been synthesized for use in dye-sensitized solar cells, where they exhibit strong absorption in the visible region. acs.org

In the realm of agrochemicals, nitroaromatic compounds and heterocyclic structures are prevalent. Nitrobenzoic acid derivatives serve as precursors in the synthesis of some herbicides and pesticides. ontosight.ai The nitro group can be a key pharmacophore or a synthetic handle for introducing other functionalities. The pyrrole ring is also a feature in some biologically active molecules used in agriculture. The combination of these functionalities in this compound makes it a plausible intermediate for the synthesis of new agrochemical candidates. For example, the carboxylic acid could be converted to an amide or ester, which are common functional groups in pesticides.

Precursor for Advanced Analytical Probes and Reagents

The unique combination of functional groups in this compound makes it an attractive precursor for the development of advanced analytical probes and reagents, including fluorescent sensors and electrochemical biosensors.

The pyrrole ring, especially when part of a larger conjugated system, can exhibit fluorescence. The fluorescence properties are often sensitive to the local environment, making them useful for sensing applications. For instance, fluorescent pyrrole-based probes have been developed for the detection of specific biological targets like the COX-2 enzyme. nih.gov The synthesis of fluorescent pyrrole derivatives containing electron donor and acceptor groups has also been reported, with their emission properties being sensitive to solvent polarity and temperature. nih.gov In this compound, the pyrrole can act as a part of the fluorophore, while the nitro group can act as a quencher or a modulator of the fluorescence signal. The carboxylic acid provides a convenient point of attachment for conjugating the probe to other molecules, such as biomolecules, to create targeted probes.

In the field of electrochemical sensors, functionalized polypyrrole films are widely used for the immobilization of biomolecules and for the detection of various analytes. mdpi.comresearchgate.netnih.gov As discussed in section 7.2, this compound can be electropolymerized to create a functionalized polymer film. The carboxylic acid groups on the polymer surface can be used to covalently attach enzymes, antibodies, or DNA strands for the construction of highly specific biosensors. The nitro groups can also be electrochemically active, providing an additional signaling mechanism or a way to tune the electrochemical properties of the sensor. The synthesis of urea-benzoic acid functionalized magnetic nanoparticles has been reported for catalytic applications, demonstrating the utility of functionalized benzoic acids in creating advanced materials. nih.gov

Table 3: Mentioned Chemical Compounds

Chemical Compound
This compound
4-Chloro-2-fluoro-5-nitrobenzoic acid
Benzimidazoles
Benzotriazoles
Quinoxalinones
Benzodiazepinediones
2-Acylbenzoic acids
Phthalides
Isochromanones
Isoindolines
4-(Pyrrol-1-yl)benzoic acid hydrazide
1,2,4-Triazole
Azetidinone
Thiazolidinone
p-Nitrobenzoic acid
1,5-Benzodiazepine
Polypyrrole
Diketopyrrolopyrroles (DPPs)
COX-2 enzyme

Q & A

Q. Table 1: Synthesis Optimization Parameters

StepReagents/ConditionsYield (%)Purity (%)Reference
NitrationHNO₃/H₂SO₄, 0–5°C, 2 hr65–7085
CouplingHBTU/DIPEA, DMF, 0°C, 12 hr75–8090
PurificationRecrystallization (MeOH)90+98

Advanced: What spectroscopic and crystallographic methods resolve ambiguities in structural confirmation?

Answer:

  • NMR : 1^1H NMR should show distinct aromatic protons (δ 7.5–8.5 ppm for nitro-substituted benzene) and pyrrole protons (δ 6.0–6.5 ppm). 13^{13}C NMR confirms carbonyl (C=O, δ ~170 ppm) and nitro (C-NO₂, δ ~150 ppm) groups .
  • X-ray Crystallography : Resolve tautomeric forms or regiochemistry disputes. For example, X-ray data (similar to 4-nitrobenzoic acid derivatives) can confirm bond angles and intermolecular interactions (e.g., hydrogen bonding between -COOH and -NO₂ groups) .

Basic: How does the nitro group influence the compound’s reactivity in further functionalization?

Answer:
The electron-withdrawing nitro group activates the benzene ring for electrophilic substitution at meta/para positions but deactivates it for nucleophilic attacks. Key reactions:

  • Reduction : Use Sn/HCl to convert -NO₂ to -NH₂, enabling amide bond formation .
  • Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids require palladium catalysts (e.g., Pd(PPh₃)₄) due to the electron-deficient ring .

Advanced: How to address contradictions in reported melting points (e.g., 287.5–293.5°C vs. lower values)?

Answer:
Discrepancies may arise from:

  • Polymorphism : Different crystal packing (e.g., monoclinic vs. triclinic forms) alters melting points. Use DSC (Differential Scanning Calorimetry) to identify polymorphs .
  • Purity : Impurities (e.g., residual solvents) lower observed mp. Validate purity via HPLC (≥95% by area) and elemental analysis .
  • Synthetic Routes : Alternative pathways (e.g., microwave-assisted vs. reflux) may yield isomers with distinct properties .

Basic: What in vitro models are suitable for evaluating biological activity?

Answer:

  • Antimicrobial Assays : Use agar diffusion against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values <50 µg/mL suggest potency .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Compare to cisplatin as a positive control .

Advanced: How can computational modeling predict interactions with biological targets?

Answer:

  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to analyze electron density distribution, identifying reactive sites (e.g., nitro group as hydrogen bond acceptor) .
  • Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., cyclooxygenase-2). High-affinity poses (ΔG < -8 kcal/mol) correlate with experimental IC₅₀ values .

Q. Table 2: Docking Results with COX-2 (PDB: 1CX2)

CompoundBinding Energy (kcal/mol)Predicted IC₅₀ (µM)
This compound-9.212.5
Celecoxib (Control)-10.15.8

Advanced: How to resolve conflicting data in solubility studies (e.g., DMSO vs. aqueous buffers)?

Answer:

  • pH-Dependent Solubility : The -COOH group (pKa ~2.5) ionizes in basic buffers, enhancing solubility. Use UV-Vis spectroscopy to measure solubility at pH 2–12 .
  • Co-solvents : Add 10% PEG-400 to aqueous solutions to improve dissolution without altering bioactivity .

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